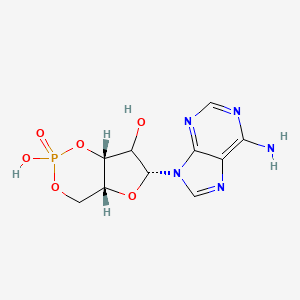

Adenosine-3',5'-Cyclic Phosphoric Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O6P |

|---|---|

Molecular Weight |

329.21 g/mol |

IUPAC Name |

(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |

InChI Key |

IVOMOUWHDPKRLL-HMEJCUHCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Origin of Product |

United States |

Biochemical Pathways of Adenosine 3 ,5 Cyclic Phosphoric Acid Metabolism

Biosynthesis of Intracellular Adenosine-3',5'-Cyclic Phosphoric Acid

The synthesis of cAMP from adenosine (B11128) triphosphate (ATP) is a critical step in cellular signaling, catalyzed by a family of enzymes known as adenylyl cyclases. ucl.ac.ukwikipedia.orgproteopedia.org This process allows cells to rapidly respond to external stimuli by increasing the intracellular concentration of this key second messenger.

Adenylyl cyclases (AC) are enzymes that catalyze the conversion of ATP into cAMP and pyrophosphate (PPi). wikipedia.orgproteopedia.org This reaction involves a nucleophilic attack by the 3'-hydroxyl group of the ATP ribose moiety on the α-phosphate, leading to the formation of a 3',5'-phosphodiester bond and the release of pyrophosphate. proteopedia.org The energy for this reaction is provided by the cleavage of the high-energy phosphoanhydride bond in ATP. nih.gov Magnesium ions (Mg2+) are essential cofactors for this enzymatic activity, appearing to be closely involved in the catalytic mechanism. wikipedia.orgnih.gov The substrate for adenylyl cyclase is actually a complex of Mg2+ and ATP. nih.gov

The intracellular concentration of ATP is typically high, ranging from 1 to 10 mM, which facilitates a rapid increase in cAMP levels upon adenylyl cyclase activation. proteopedia.org This swift production of cAMP is crucial for its function in signal transduction and metabolic regulation. proteopedia.org

In mammals, there are ten known isoforms of adenylyl cyclase, which are broadly categorized into two main classes: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). mdpi.com These isoforms exhibit distinct tissue distribution, subcellular localization, and regulatory mechanisms, allowing for precise spatial and temporal control of cAMP signaling.

The nine transmembrane adenylyl cyclases (AC-I through AC-IX) are integral membrane proteins that are primarily regulated by G protein-coupled receptors (GPCRs). mdpi.comnih.gov GPCRs are the largest family of cell surface receptors and respond to a wide variety of extracellular signals, including hormones, neurotransmitters, and odorants. nih.govjackwestin.com

Upon binding of an extracellular ligand, a GPCR undergoes a conformational change that allows it to interact with and activate a heterotrimeric G protein on the intracellular side of the plasma membrane. nih.govkhanacademy.org G proteins consist of α, β, and γ subunits. In the inactive state, the α subunit is bound to guanosine diphosphate (GDP). The activated GPCR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the release of GDP and the binding of guanosine triphosphate (GTP) to the Gα subunit. khanacademy.org

GTP binding causes the dissociation of the Gα subunit from the βγ dimer. khanacademy.org The activated Gα subunit can then interact with and modulate the activity of effector enzymes, including tmACs. G proteins are classified into different families based on their Gα subunit. The Gsα subunit stimulates adenylyl cyclase activity, leading to an increase in cAMP production. khanacademy.orgbiorxiv.org Conversely, the Giα subunit inhibits adenylyl cyclase, resulting in decreased cAMP levels. khanacademy.orgbiorxiv.org This dual regulation by stimulatory (Gs) and inhibitory (Gi) G proteins allows for fine-tuned control of cAMP synthesis in response to diverse extracellular cues. nih.gov For example, the hormone adrenaline binds to β-adrenergic receptors, which couple to Gs to activate adenylyl cyclase and increase cAMP. wikipedia.orgbritannica.com

Unlike the tmACs, soluble adenylyl cyclase (sAC), also known as ADCY10, is not regulated by G proteins or the GPCR activator forskolin. nih.gov Instead, sAC is a cytosolic and nuclear enzyme that is directly regulated by intracellular signals, most notably bicarbonate (HCO3-) and calcium ions (Ca2+). mdpi.comnih.govnih.gov

The activity of sAC is stimulated by bicarbonate in a pH-independent manner. mdpi.comnih.gov This makes sAC a crucial intracellular sensor for bicarbonate, and by extension, carbon dioxide (CO2) and pH, due to the rapid interconversion of these molecules by carbonic anhydrases. nih.govroyalsocietypublishing.org Structural and biochemical studies have revealed that bicarbonate binding facilitates a conformational change in the active site of sAC, promoting a more catalytically competent state. mdpi.compnas.org

Calcium ions also directly stimulate sAC activity, primarily by increasing the enzyme's apparent affinity for its substrate, ATP. mdpi.com The regulation of sAC by both bicarbonate and calcium allows it to integrate multiple intracellular signals to control cAMP production in specific subcellular compartments. This localized cAMP synthesis by sAC is important for a variety of cellular processes, including sperm activation and metabolic regulation. pnas.org

Distinct Adenylyl Cyclase Isoforms and Their Activation Mechanisms

Degradation and Dynamic Homeostasis of Intracellular this compound

The intracellular concentration of cAMP is not solely determined by its rate of synthesis but also by its rate of degradation. The maintenance of a dynamic homeostasis is crucial for the termination of cAMP signaling and the resetting of the system for subsequent stimuli.

The degradation of cAMP is catalyzed by a large and diverse superfamily of enzymes called cyclic nucleotide phosphodiesterases (PDEs). reactome.orgnih.gov PDEs hydrolyze the 3',5'-phosphodiester bond of cAMP to produce adenosine 5'-monophosphate (5'-AMP), which is an inactive signaling molecule. nih.gov

The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), with many families containing multiple subfamilies and splice variants. nih.gov These PDE isoforms exhibit different substrate specificities, with some being specific for cAMP (PDE4, PDE7, and PDE8), some specific for cyclic guanosine monophosphate (cGMP) (PDE5, PDE6, and PDE9), and others capable of hydrolyzing both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). reactome.orgnih.gov

The diverse array of PDE isoforms allows for highly localized and regulated degradation of cAMP. Different PDEs are expressed in different cell types and are often localized to specific subcellular compartments, creating microdomains of cAMP signaling. For instance, studies have shown that specific PDE isoforms, such as PDE1 and PDE4, are the primary contributors to cAMP degradation in certain neuronal populations. nih.gov The activity of various PDEs can also be regulated by second messengers like Ca2+ and calmodulin, as well as by phosphorylation, providing another layer of control over cAMP homeostasis. nih.gov This intricate regulation of PDE activity is essential for shaping the spatial and temporal dynamics of cAMP signaling within the cell.

Spatiotemporal Regulation of cAMP Gradients and Signal Termination

The specificity of cAMP signaling relies on the precise control of its concentration in both space and time. nih.govfrontiersin.org This is achieved through the dynamic interplay between cAMP synthesis by adenylyl cyclases (ACs) and its degradation by PDEs. nih.govnih.gov The localized activities of these enzymes create transient, subcellular cAMP microdomains or gradients that are crucial for directing specific cellular responses. nih.govnih.gov

Ligand-induced activation of receptors typically leads to cAMP signals that vary in amplitude, duration, and spatial reach. nih.gov PDEs are fundamental in shaping these gradients. frontiersin.org By being anchored at specific subcellular locations, PDEs act as barriers that restrict the diffusion of cAMP, preventing it from activating effectors throughout the entire cell. nih.gov This compartmentalization allows for multiple, distinct cAMP signaling events to occur simultaneously within a single cell. frontiersin.org

For example, a cAMP gradient can form between the cell membrane and the cytosol. ahajournals.org Following β-adrenergic stimulation in cardiomyocytes, cAMP levels rise rapidly near the membrane where it is synthesized, while the increase in the bulk cytosol is delayed and of a lower magnitude. ahajournals.org This gradient is maintained by PDEs that hydrolyze cAMP as it diffuses away from its site of synthesis. ahajournals.org This spatial control ensures that membrane-proximal effectors, like certain ion channels, are preferentially activated over cytosolic targets. ahajournals.org

The termination of the cAMP signal is an active process mediated by PDEs. nih.gov Once receptor stimulation ceases, the continued activity of PDEs rapidly hydrolyzes the existing cAMP, returning its concentration to basal levels. nih.gov The regulation of PDE activity itself, such as through feedback phosphorylation by PKA, adds another layer of temporal control, allowing for the dynamic adaptation of the signaling response. ahajournals.org This spatiotemporal organization, orchestrated by anchored ACs, PDEs, and their downstream targets within signalosomes, is essential for converting a ubiquitous second messenger into a precise and specific biological signal. nih.gov

Molecular Mechanisms of Adenosine 3 ,5 Cyclic Phosphoric Acid Effector Systems

cAMP-Dependent Protein Kinase (PKA) Pathway

The PKA pathway is a central signaling cascade that regulates a multitude of cellular processes, including metabolism, gene expression, cell growth, and division. ontosight.aiontosight.ai The activation of PKA is initiated by the binding of cAMP, which triggers a cascade of phosphorylation events that modulate the activity of various target proteins. ontosight.aiontosight.ai

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). frontiersin.orgnih.govproteopedia.org The regulatory subunits form a dimer that binds to and inhibits the two catalytic subunits. frontiersin.orgproteopedia.orgyoutube.com Each R subunit contains two distinct cAMP-binding domains (CBD-A and CBD-B) and an N-terminal dimerization/docking domain. frontiersin.orgpnas.org

The activation of PKA is triggered by an increase in intracellular cAMP levels. wikipedia.org Four cAMP molecules bind cooperatively to the two regulatory subunits, with two molecules binding to each R subunit. wikipedia.orgmdpi.com This binding induces a significant conformational change in the regulatory subunits, causing them to release the catalytic subunits. youtube.compnas.orgwikipedia.org The now-free catalytic subunits are active and can proceed to phosphorylate their downstream targets. proteopedia.orgwikipedia.org Structural studies have revealed that the binding of cAMP to the R subunits causes a dramatic reorganization, where the two cAMP-binding domains uncouple and wrap around the large lobe of the catalytic subunit, leading to its release. nih.gov This allosteric regulation ensures that PKA activity is tightly controlled by the intracellular concentration of cAMP. youtube.com

| Component | Structure | Function |

|---|---|---|

| Regulatory (R) Subunit | Dimer with two cAMP binding domains (A and B) per monomer | Binds cAMP, inhibits catalytic subunit in the inactive holoenzyme |

| Catalytic (C) Subunit | Monomer with kinase activity | Phosphorylates serine/threonine residues on substrate proteins when active |

| Inactive Holoenzyme | Tetramer (R2C2) | Maintains the catalytic subunits in an inactive state |

| Active Enzyme | Two free C subunits and an R subunit dimer bound to cAMP | Catalyzes the transfer of a phosphate (B84403) group from ATP to substrates |

Once activated, the catalytic subunits of PKA phosphorylate a wide array of substrate proteins on specific serine or threonine residues. proteopedia.orgwikipedia.org This phosphorylation event alters the activity, localization, or stability of the target proteins, thereby propagating the signal downstream. ontosight.ai PKA recognizes and phosphorylates substrates containing a specific consensus sequence, most commonly Arg-Arg-X-Ser/Thr, where X can be any amino acid. neb.comyoutube.com Other recognized motifs include R-R/K-X-S/T, R-X-X-S/T, and R-X-S/T. researchgate.netnih.gov

One of the most well-characterized downstream signaling cascades activated by PKA is the phosphorylation of the cAMP response element-binding protein (CREB). ontosight.aireactome.org PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). reactome.orgnih.govspandidos-publications.com This phosphorylation event is crucial for the recruitment of transcriptional coactivators, such as CREB-binding protein (CBP) and p300. nih.govportlandpress.comfrontiersin.org The assembled transcriptional complex then initiates the expression of target genes containing cAMP response elements (CREs) in their promoters. frontiersin.orgnih.gov This pathway is vital for numerous biological processes, including learning, memory, cell survival, and metabolic regulation. ontosight.ai PKA also regulates other signaling pathways by phosphorylating and thereby modulating the activity of various enzymes, ion channels, and other kinases. nih.govnih.gov

The specificity and efficiency of PKA signaling are greatly enhanced by A-Kinase Anchoring Proteins (AKAPs). nih.govnih.gov AKAPs are a diverse family of scaffold proteins that bind to the regulatory subunits of PKA and tether the holoenzyme to specific subcellular locations, such as the plasma membrane, nucleus, mitochondria, and cytoskeleton. nih.govwikipedia.orgfrontiersin.org This compartmentalization ensures that PKA is positioned in close proximity to its specific substrates, thereby facilitating rapid and localized phosphorylation events upon cAMP elevation. nih.govnih.govfrontiersin.org

AKAPs contribute to signal specificity by creating signaling microdomains or "signalosomes," where they co-localize PKA with other signaling components, including adenylyl cyclases (which produce cAMP), phosphodiesterases (PDEs, which degrade cAMP), and substrate proteins. nih.govnih.govfrontiersin.org This arrangement allows for tight spatial and temporal control over cAMP signaling. nih.govfrontiersin.org By bringing together the components of the signaling cascade, AKAPs can enhance the speed and efficiency of signal transmission and also facilitate the termination of the signal by localizing PDEs. nih.govnih.gov There are over 50 known AKAPs, each with a distinct tissue and subcellular distribution, contributing to the diverse physiological roles of PKA. nih.govwikipedia.org

Beyond the primary regulation by cAMP, the activity of PKA can be fine-tuned by other mechanisms, including post-translational modifications such as redox modifications. The catalytic subunit of PKA is susceptible to S-glutathionylation and S-nitrosylation, which are reversible modifications of cysteine residues in response to changes in the cellular redox state. These modifications can alter the catalytic activity of PKA, providing an additional layer of regulation that integrates cAMP signaling with the metabolic and redox status of the cell. For instance, S-glutathionylation has been shown to inhibit PKA activity, suggesting a mechanism for downregulating PKA signaling under conditions of oxidative stress.

Exchange Proteins Activated by cAMP (EPACs) Signaling

The discovery of Exchange Proteins Activated by cAMP (EPACs) revealed a PKA-independent pathway for cAMP signaling. nih.gov EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. nih.govontosight.ai Upon binding cAMP, EPACs undergo a conformational change that activates their GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling. ontosight.ainih.gov

EPACs were first identified in 1998 as novel cAMP-binding proteins that could mediate cellular responses independently of PKA. nih.gov There are two main isoforms of EPAC, Epac1 and Epac2, which are encoded by separate genes. nih.gov

Epac1 is ubiquitously expressed in various tissues and cell types.

Epac2 has a more restricted expression pattern, being found predominantly in the brain, pancreas, and adrenal glands.

Both isoforms share a common structural organization, including a regulatory domain that binds cAMP and a catalytic domain with GEF activity. ontosight.ai The binding of cAMP to the regulatory domain relieves its autoinhibitory effect on the catalytic domain, leading to the activation of Rap1 and Rap2. ontosight.ai While both isoforms are activated by cAMP, they exhibit differences in their affinity for cAMP and in their downstream signaling pathways, contributing to the diverse cellular functions regulated by EPACs, which include cell adhesion, secretion, and gene expression. nih.govontosight.ainih.gov

| Feature | Epac1 (cAMP-GEFI) | Epac2 (cAMP-GEFII) |

|---|---|---|

| Expression | Ubiquitous | Restricted (e.g., brain, pancreas, adrenal gland) |

| Function | Regulates cell adhesion, inflammation, cardiac function | Crucial for insulin (B600854) secretion from pancreatic β-cells, neurotransmitter release |

| Downstream Effector | Rap1, Rap2 | Rap1, Rap2 |

Mechanism of Activation and Downstream Engagement of Small GTPases (Rap1, Rap2)

The activation of the small GTPases Rap1 and Rap2 by cAMP is a crucial signaling pathway mediated by the EPAC family of proteins. EPACs, also known as cAMP-GEFs (guanine nucleotide exchange factors), function as direct sensors for intracellular cAMP. researchgate.net There are two major isoforms, EPAC1 and EPAC2, which, upon binding cAMP, undergo a conformational change that unleashes their GEF activity. nih.gov

In its inactive state, the catalytic GEF domain of EPAC is sterically hindered by its regulatory N-terminal region. The binding of cAMP to a high-affinity cyclic nucleotide-binding (CNB) domain within this regulatory region alleviates this autoinhibition. nih.govbmbreports.org This conformational shift exposes the catalytic site, allowing EPAC to interact with Rap GTPases. EPAC then facilitates the exchange of GDP for GTP on Rap1 and Rap2, transitioning them from an inactive to an active, GTP-bound state. nih.gov The affinity of EPAC1 for cAMP has been determined to be in the micromolar range, with a reported apparent dissociation constant (Kd) of 2.8 µM. researchgate.net

Once activated, Rap1 and Rap2 engage a multitude of downstream effectors to orchestrate various cellular responses. These effectors include proteins involved in cell adhesion, junction formation, and secretion. For example, activated Rap1 can modulate integrin-mediated cell adhesion and strengthen endothelial cell-cell junctions. columbia.edu

| Component | Function | Key Features |

|---|---|---|

| cAMP | Allosteric activator of EPAC | Binds to the CNB domain in the regulatory region of EPAC. |

| EPAC1/EPAC2 | Guanine Nucleotide Exchange Factor (GEF) for Rap1/2 | Binding of cAMP induces a conformational change, relieving autoinhibition and exposing the catalytic GEF domain. EPAC1 has a cAMP binding affinity (Kd) of approximately 2.8 µM. researchgate.net |

| Rap1/Rap2 | Small GTPases | Cycle between an inactive GDP-bound state and an active GTP-bound state. Activation is catalyzed by EPAC. |

| Downstream Effectors | Mediate cellular responses | Include proteins involved in cell adhesion (e.g., integrins), cell junction integrity, and exocytosis. |

PKA-Independent Modalities of cAMP Signaling Mediated by EPACs

The discovery of EPACs unveiled a parallel signaling pathway for cAMP that operates independently of the well-established Protein Kinase A (PKA) cascade. researchgate.net This has significant implications for understanding the specificity and diversity of cAMP-mediated cellular events. While both PKA and EPAC are activated by cAMP, they can regulate distinct, and sometimes opposing, cellular processes. columbia.edu

EPAC-mediated, PKA-independent signaling is involved in a wide range of cellular functions, including:

Cell Adhesion and Migration: Activation of the EPAC-Rap1 pathway is known to enhance integrin-mediated cell adhesion to the extracellular matrix and regulate cell migration. columbia.edu

Endothelial Barrier Function: EPAC signaling strengthens the barrier function of endothelial cells by promoting the integrity of cell-cell junctions. columbia.edu

Exocytosis: In various cell types, including neuroendocrine cells and endothelial cells, EPAC activation has been shown to be crucial for cAMP-induced exocytosis, a process of vesicle fusion with the plasma membrane for the release of cellular products. researchgate.netmdpi.com

Calcium Homeostasis: EPAC can influence intracellular calcium levels by modulating the activity of certain calcium channels and pumps.

The existence of these PKA-independent pathways provides a mechanism for the compartmentalization and fine-tuning of cAMP signaling within the cell. The specific cellular outcome of an increase in cAMP concentration is therefore dependent on the relative expression and subcellular localization of PKA and EPAC, as well as their respective downstream targets. researchgate.net

| Cellular Process | Mediating Pathway | Cellular Outcome |

|---|---|---|

| Cell Adhesion | EPAC -> Rap1 -> Integrin activation | Enhanced cell-matrix adhesion. columbia.edu |

| Endothelial Barrier Integrity | EPAC -> Rap1 -> Junctional protein stabilization | Strengthened cell-cell junctions. columbia.edu |

| Exocytosis | EPAC -> Rap1 -> Exocytotic machinery | Regulated release of hormones and other molecules. researchgate.netmdpi.com |

| Cardiac Hypertrophy | EPAC -> Ca2+-dependent pathways | Induction of hypertrophic markers. columbia.edu |

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channels

CNG and HCN channels are two families of ion channels that are directly gated by the binding of cyclic nucleotides. pnas.orgnih.gov They are structurally related and belong to the superfamily of voltage-gated ion channels. pnas.orgnih.gov A key feature of these channels is the presence of a conserved cyclic nucleotide-binding domain (CNBD) in their C-terminal region. nih.gov

Direct Cyclic Nucleotide Binding and Channel Gating Mechanisms

The activation of both CNG and HCN channels is initiated by the direct binding of cyclic nucleotides, such as cAMP and cGMP, to the CNBD. pnas.orgnih.gov This binding event triggers a conformational change in the channel protein that ultimately leads to the opening of the ion-conducting pore. pnas.org

CNG channels are considered ligand-gated channels as their opening is almost entirely dependent on the binding of cyclic nucleotides. nih.gov They exhibit very weak voltage dependence. nih.gov The binding of at least two, and likely four, cyclic nucleotide molecules is required for channel activation, and this binding is cooperative. wikipedia.org

HCN channels , in contrast, are dually gated by both voltage and cyclic nucleotides. pnas.orgnih.gov They are activated by hyperpolarization of the membrane potential. nih.govwikipedia.org The binding of cyclic nucleotides to the CNBD of HCN channels does not directly open the channel but rather modulates its voltage-dependent gating. pnas.org Specifically, cAMP binding shifts the voltage-dependence of activation to more positive potentials, thereby increasing the probability of the channel being open at a given membrane potential. nih.govuni.lu

Structural Basis of Ligand Discrimination and Conformational Changes in Channel Activation

CNG and HCN channels exhibit selectivity for either cGMP or cAMP, which is conferred by specific amino acid residues within the CNBD. nih.gov For instance, in rod photoreceptor CNG channels, a key aspartic acid residue in the binding domain is crucial for the high selectivity for cGMP over cAMP. core.ac.uk Mutation of this residue can significantly alter or even invert the ligand selectivity. core.ac.uk In HCN2 channels, several residues in the C-helix of the CNBD, including R635, I636, and K638, have been identified as important contributors to the selective binding of cAMP over cGMP. nih.gov

Upon ligand binding, these channels undergo significant conformational changes. In HCN channels, cAMP binding induces a reorientation of several helices within the CNBD, which is then transmitted to the channel's pore region to facilitate opening. taylorandfrancis.com In CNG channels, agonist binding leads to an outward movement of the C-linker domain, which connects the CNBD to the pore, thereby coupling ligand binding to channel gating. wikipedia.org

| Channel Type | Key Residue(s) | Ligand Preference | Effect of Mutation |

|---|---|---|---|

| Rod CNG (CNGA1) | Aspartic Acid (D604) | cGMP > cAMP | Neutralization or substitution with a nonpolar residue inverts selectivity to cAMP > cGMP. core.ac.uk |

| HCN2 | R635, I636, K638 | cAMP > cGMP | Mutations in these residues decrease sensitivity to cAMP with little change in cGMP sensitivity. nih.gov |

Role in Sensory Transduction and Regulation of Cellular Excitability

CNG and HCN channels play critical roles in a variety of physiological processes, particularly in sensory transduction and the regulation of cellular excitability.

CNG channels are fundamental to phototransduction in the retina and olfaction in the olfactory system. wikipedia.orgnih.govphysiology.org

In photoreceptors , light leads to a decrease in cGMP levels, causing the closure of CNG channels and hyperpolarization of the cell membrane, which is the initial step in visual signaling. bmbreports.orgnih.gov

In olfactory sensory neurons , odorant binding to receptors triggers an increase in cAMP, which opens CNG channels, leading to an influx of cations and depolarization of the neuron, initiating an olfactory signal. bmbreports.orgtandfonline.com

HCN channels are crucial for regulating cellular excitability and are often referred to as "pacemaker channels." nih.govwikipedia.orgnih.gov

In the heart , HCN channels, particularly the HCN4 isoform, are responsible for the "funny" current (If) that drives the spontaneous diastolic depolarization in sinoatrial node cells, thereby setting the heart rate. wikipedia.orguni.lunih.gov

In the nervous system , HCN channels contribute to the resting membrane potential, dendritic integration of synaptic inputs, and the generation of rhythmic firing patterns in various neurons. mdpi.comnih.govuni.lunih.gov

| Channel Isoform | Unitary Conductance | Primary Location | Physiological Role |

|---|---|---|---|

| CNGA1/CNGB1 | ~25-30 pS | Rod Photoreceptors | Phototransduction. nih.govnih.gov |

| CNGA2/CNGA4/CNGB1b | ~45 pS | Olfactory Sensory Neurons | Olfactory Transduction. tandfonline.com |

| HCN1 | ~0.84 pS biorxiv.org | Brain (e.g., hippocampus, cortex) | Dendritic integration, learning and memory. mdpi.comuni.lu |

| HCN2 | ~1.54 pS biorxiv.org | Brain (widespread), Heart | Neuronal rhythmicity, cardiac pacemaking. uni.lubiorxiv.org |

| HCN4 | ~0.51 pS biorxiv.org | Heart (sinoatrial node), Brain | Primary cardiac pacemaker current. uni.lunih.govbiorxiv.org |

Cellular and Physiological Roles of Adenosine 3 ,5 Cyclic Phosphoric Acid Signaling

Regulation of Cellular Metabolism and Energy Homeostasis

Adenosine-3',5'-cyclic phosphoric acid is a key regulator of cellular and systemic energy balance. It responds to extracellular signals, such as hormones, to modulate metabolic pathways and maintain energy homeostasis.

The role of this compound in metabolism was first identified through its mediation of hormone-induced glycogenolysis in the liver. nih.gov It is now understood to be a versatile signaling molecule that influences a wide array of metabolic processes in various tissues, including liver, muscle, and adipose tissue. nih.govnih.gov In response to hormones like glucagon (B607659) and epinephrine (B1671497), this compound triggers a signaling cascade that leads to the breakdown of glycogen (B147801) and the release of glucose. nih.gov

Beyond glycogenolysis, this compound signaling pathways are involved in the broader regulation of glucose and lipid metabolism. nih.govnih.gov This regulation is often mediated at the transcriptional level through the activation of the transcription factor CREB (cAMP Response Element Binding protein) and its coactivators. nih.gov In adipose tissue, this compound signaling can influence lipolysis, the breakdown of fats into free fatty acids. nih.gov

Table 1: Metabolic Processes Regulated by this compound

| Metabolic Process | Tissue(s) | Effect of Increased this compound | Key Mediators |

|---|---|---|---|

| Glycogenolysis | Liver, Muscle | Stimulation | Glucagon, Epinephrine |

| Gluconeogenesis | Liver | Stimulation | CREB |

| Lipolysis | Adipose Tissue | Modulation | Protein Kinase A |

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a high AMP/ATP ratio, indicating low energy status. nih.govwikipedia.org There is significant interplay between the this compound and AMPK signaling pathways. nih.gov An increase in intracellular this compound can lead to a subsequent rise in AMP levels through the action of phosphodiesterases (PDEs), which hydrolyze this compound to AMP. nih.gov This elevation in the AMP/ATP ratio can then activate AMPK. nih.gov

Furthermore, Protein Kinase A (PKA), a primary downstream effector of this compound, can directly phosphorylate and regulate AMPK activity. nih.gov This interaction can be either activating or inhibitory, depending on the specific phosphorylation site on the AMPK complex. nih.gov This crosstalk allows for a coordinated response to both extracellular signals (via this compound) and intracellular energy status (via AMPK) to maintain cellular energy homeostasis. nih.gov For instance, activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis. wikipedia.orgnews-medical.net

Modulation of Cell Proliferation and Differentiation Processes

The influence of this compound on cell proliferation and differentiation is highly dependent on the cell type and the cellular context. It can either stimulate or inhibit cell growth and plays a role in guiding cellular morphogenesis.

In many cell types, particularly fibroblasts, an elevation in intracellular this compound levels is associated with an inhibition of cell growth and proliferation. semanticscholar.orgsemanticscholar.orgnih.gov Exogenous application of this compound or its derivatives has been shown to slow the proliferation of various cell lines, including HeLa and L cells. semanticscholar.org In some instances, it can even promote a more differentiated phenotype in transformed cells, restoring some of the morphological characteristics of normal cells. semanticscholar.org

The inhibitory effect on cell growth is often linked to the phenomenon of contact inhibition, where normal cells cease to proliferate upon reaching a certain density. nih.govnih.gov The levels of this compound have been observed to be higher in density-inhibited cells compared to rapidly proliferating cells. nih.gov

Mitogen-activated protein kinase (MAPK) cascades are central signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govwikipedia.org There is significant crosstalk between the this compound and MAPK signaling pathways. nih.gov The activation of PKA by this compound can, in turn, lead to the activation of the MAPK pathway in certain cellular contexts. nih.gov

This interaction allows for the integration of signals from various extracellular stimuli to fine-tune cellular responses. For example, in pituitary gonadotroph cells, this compound signaling, in conjunction with the MAPK pathway, is involved in the regulation of gene expression for certain hormones. nih.gov The outcome of this crosstalk can be either synergistic or antagonistic, depending on the specific cell type and the other signaling molecules involved. nih.gov

Intracellular levels of this compound fluctuate throughout the cell cycle. nih.gov Generally, levels are lowest during mitosis (M phase) and tend to be highest during the late G1 and early S phases. nih.gov This dynamic regulation suggests a role for this compound in controlling cell cycle progression. nih.gov

Experimental elevation of this compound levels can have distinct effects at different stages of the cell cycle. nih.gov For instance, increasing this compound during the S or G2 phase can lead to an arrest in the G2 phase, delaying entry into mitosis. nih.gov Conversely, once cells have entered mitosis, an increase in this compound can accelerate the completion of this phase. nih.gov The effect of this compound on the G1 phase appears to be concentration-dependent, with low concentrations potentially stimulating G1 traverse while high concentrations can be inhibitory. nih.gov

Table 2: Effects of Elevated this compound on Cell Cycle Phases

| Cell Cycle Phase | Effect of Elevated this compound |

|---|---|

| G1 Phase | Concentration-dependent stimulation or inhibition nih.gov |

| S Phase | Arrest in G2 phase nih.gov |

| G2 Phase | Arrest in G2 phase nih.gov |

| M Phase (Mitosis) | Acceleration of completion nih.gov |

Immunomodulation and Immune Cell Function

This compound (cyclic AMP or cAMP) is a pivotal second messenger that plays a significant role in regulating the immune system. nih.gov Its signaling pathways are crucial in modulating the activity of various immune cells, thereby influencing both innate and adaptive immunity. Elevated intracellular levels of cAMP generally exert immunosuppressive effects, contributing to the maintenance of immune homeostasis and the resolution of inflammation. ufmg.br

Negative Regulation of T-Cell Activation and Proliferation

Elevated intracellular concentrations of this compound act as a potent negative regulator of T-cell function. nih.gov This inhibitory effect is a key mechanism for maintaining immune homeostasis and preventing excessive inflammatory responses. nih.govnih.gov The increase in cAMP levels can be triggered by various extracellular ligands, including prostaglandin (B15479496) E2 (PGE2), adenosine (B11128), and histamine, which bind to G protein-coupled receptors on the T-cell surface, leading to the activation of adenylyl cyclase and the subsequent generation of cAMP from ATP. nih.gov

The primary mechanism of cAMP-mediated inhibition involves the activation of Protein Kinase A (PKA). researchgate.net Specifically, PKA type I has been identified as a key enzyme in the negative regulation of T-cell immune responses. aai.org Activation of PKA type I inhibits both cytokine production and the proliferative responses in both CD4+ and CD8+ T cells in a concentration-dependent manner. aai.org This inhibition is not due to the induction of apoptosis in T cells and is a reversible process. aai.org

Research has demonstrated that the cAMP/PKA signaling pathway directly interferes with the initial stages of T-cell receptor (TCR)-mediated activation. nih.gov This interference leads to a dampening of downstream signaling cascades that are essential for T-cell proliferation and the production of pro-inflammatory cytokines like IFN-γ. researchgate.net In essence, a temporary and continuous increase in cAMP levels can induce a state of anergy, or unresponsiveness, in T cells. researchgate.net

| Mediator | Effect on T-Cell | Signaling Pathway |

| Prostaglandin E2 (PGE2) | Inhibition of activation and proliferation | Induces cAMP production, leading to PKA activation. nih.govnih.gov |

| Adenosine | Suppression of activation and effector functions | Binds to receptors, increasing intracellular cAMP. researchgate.net |

| Histamine | Inhibition of TCR-mediated activation | Elevates intracellular cAMP levels. nih.gov |

| β-adrenergic agonists | Negative regulation of activation | Induces cAMP. nih.gov |

Modulation of Phagocyte Functions and Inflammatory Responses

This compound signaling plays a critical role in modulating the functions of phagocytic cells such as macrophages and neutrophils, thereby influencing the course of inflammatory responses. ufmg.br Generally, elevated intracellular cAMP levels are associated with the suppression of innate immune functions, including the production of pro-inflammatory mediators, phagocytosis, and microbial killing. nih.gov

In macrophages, agents that increase intracellular cAMP, like Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), have been shown to specifically reduce the phagocytosis of apoptotic cells. aai.orgoup.com This effect is mediated through cAMP, as membrane-permeable cAMP analogs replicate this inhibition. aai.orgoup.com However, it is important to note that cAMP does not block all phagocytic pathways, as the ingestion of Ig-opsonized erythrocytes remains unaffected. aai.orgoup.com The elevation of cAMP can also induce morphological changes in macrophages, such as cell rounding, which is indicative of alterations in their adhesive properties. aai.org While some studies show that increased cAMP correlates with impaired phagocytosis and bacterial killing, other evidence suggests it may enhance the clearance of pathogens, a key feature of inflammation resolution. ufmg.brnih.gov Mechanistically, increased cAMP can reduce the expression of phagocytosis-related receptors via PKA and Epac pathways. ufmg.br

Furthermore, the cAMP pathway is instrumental in orchestrating the resolution of inflammation. ufmg.br Activation of PKA by cAMP can lead to the phosphorylation of the cAMP-responsive element binding protein (CREB). ufmg.br This transcription factor then promotes the production of anti-inflammatory cytokines and pro-resolving mediators. ufmg.br Additionally, the cAMP/PKA pathway can inhibit the pro-inflammatory transcription factor NF-κB, preventing the expression of inflammatory genes. ufmg.br In neutrophils, adenosine, acting through cAMP-elevating receptors, diminishes their recruitment to inflammatory sites by inhibiting adhesion to the vascular endothelium. frontiersin.org

| Phagocytic Cell | Effect of Elevated cAMP | Functional Consequence |

| Macrophages | Reduced phagocytosis of apoptotic cells. aai.orgoup.com | Modulation of inflammation resolution. |

| Macrophages | Inhibition of pro-inflammatory mediator production. nih.gov | Suppression of inflammatory response. |

| Neutrophils | Decreased adhesion to endothelium. frontiersin.org | Reduced recruitment to sites of inflammation. |

| Monocytes | Induction of a reparatory phenotype. nih.gov | Promotion of tissue repair. |

Integration with T Cell Receptor (TCR) Signaling Pathways

The signaling cascade of this compound is intricately integrated with the T Cell Receptor (TCR) signaling pathways, serving as a critical negative feedback loop. nih.govnih.gov Upon TCR activation, there is a rapid and localized production of cAMP within lipid rafts, specialized microdomains of the T-cell membrane. nih.govresearchgate.net This localized increase in cAMP is a key event that leads to the downregulation of TCR signaling, thereby inhibiting T-cell proliferation and cytokine production. nih.gov

A central mechanism in this process is the cAMP-PKA-Csk inhibitory pathway. nih.govnih.gov The scaffold protein ezrin, which functions as an A-kinase anchoring protein (AKAP), assembles a signaling complex in the vicinity of the TCR. This complex includes PKA type I, C-terminal Src kinase (Csk), and other adaptor proteins. nih.gov Upon cAMP elevation, PKA is activated and phosphorylates Csk. researchgate.net The activated Csk then phosphorylates and inactivates the Src family kinase Lck, a critical proximal kinase in the TCR signaling cascade. nih.govnih.govresearchgate.net This action effectively dampens the TCR signal. researchgate.net

Interestingly, while TCR engagement alone can lead to a modest increase in cAMP, co-stimulation through the CD28 receptor can counteract this inhibitory signal. nih.govresearchgate.net CD28 stimulation leads to the recruitment of phosphodiesterase 4 (PDE4) to the lipid rafts. nih.gov PDE4 is an enzyme that degrades cAMP, and its local activity reduces the cAMP concentration, thus relieving the PKA-mediated inhibition and allowing for full T-cell activation. nih.gov This interplay highlights a sophisticated mechanism of signal integration where the balance between cAMP production and degradation at the immunological synapse determines the outcome of T-cell activation.

| Signaling Component | Role in TCR Integration | Outcome of Activity |

| cAMP | Acts as an inhibitory second messenger upon TCR engagement. nih.gov | Downregulation of TCR signaling. nih.gov |

| PKA Type I | Activated by cAMP, phosphorylates and activates Csk. nih.govresearchgate.net | Initiates the negative feedback loop. |

| Csk | Phosphorylates and inactivates Lck. nih.gov | Inhibition of a key kinase in the TCR pathway. |

| Ezrin (AKAP) | Scaffolds the PKA-Csk complex near the TCR. nih.gov | Ensures spatial specificity of the inhibitory signal. |

| CD28 | Recruits PDE4 to lipid rafts upon co-stimulation. nih.gov | Degrades local cAMP, promoting full T-cell activation. nih.gov |

| PDE4 | Degrades cAMP. nih.gov | Relieves the inhibitory signal for T-cell activation. nih.gov |

Neuronal Plasticity and Central Nervous System Functions

This compound is a crucial second messenger within the central nervous system, playing a fundamental role in various aspects of neuronal function, including the modulation of synaptic strength and the molecular basis of cognitive processes. numberanalytics.com

Roles in Synaptic Potentiation and Neurotransmission

This compound is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory. numberanalytics.com It is centrally involved in both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity. numberanalytics.com In many synapses, particularly the hippocampal mossy fiber synapse, presynaptic LTP is dependent on cAMP. nih.gov The induction of this form of LTP is mediated by the activation of adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA). nih.gov

The cAMP/PKA pathway influences synaptic transmission through various mechanisms. PKA can phosphorylate several downstream targets located at the presynaptic terminal, including proteins involved in the synaptic vesicle cycle, which can lead to an increase in neurotransmitter release. numberanalytics.comnih.gov For instance, in cerebellar parallel fibers, tetanic stimulation induces a cAMP-dependent LTP of nitric oxide release. jneurosci.org Furthermore, activators of adenylyl cyclase, such as forskolin, can induce a robust potentiation of synaptic transmission, mimicking activity-dependent LTP. nih.gov

In addition to its presynaptic roles, cAMP can also modulate postsynaptic responses. In the spinal dorsal horn, membrane-permeable analogs of cAMP have been shown to enhance the depolarizing responses of neurons to excitatory amino acid neurotransmitters like NMDA and AMPA. nih.gov This suggests that the cAMP-PKA system can increase the sensitivity of postsynaptic receptors, thereby modulating neurotransmission. nih.gov The activation of this pathway can also influence neuronal excitability by regulating the activity of ion channels, such as potassium and calcium channels. numberanalytics.com

| Synaptic Process | Role of cAMP | Key Effector/Mechanism |

| Long-Term Potentiation (LTP) | Crucial for induction and maintenance, particularly presynaptic LTP. numberanalytics.comnih.gov | Activation of the PKA molecular cascade. nih.gov |

| Long-Term Depression (LTD) | Involved in induction, though mechanisms are less defined. numberanalytics.com | Bidirectional changes in cAMP concentration can control synaptic strength. nih.gov |

| Neurotransmitter Release | Modulates the release of neurotransmitters. numberanalytics.com | Phosphorylation of synaptic vesicle proteins by PKA. numberanalytics.comnih.gov |

| Postsynaptic Receptor Sensitivity | Enhances neuronal responses to excitatory amino acids. nih.gov | Potentiation of NMDA and AMPA receptor responses. nih.gov |

| Neuronal Excitability | Modulates the activity of ion channels. numberanalytics.com | PKA-dependent phosphorylation of potassium and calcium channels. numberanalytics.com |

Contributions to Learning, Memory, and Emotion

The this compound signaling pathway is fundamental to the molecular mechanisms that underlie learning and the consolidation of long-term memory. nih.gov It is widely established that cAMP signaling within neurons is a critical component for the formation of enduring memories. nih.gov This process is thought to be initiated by the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels, which in turn activates downstream effectors. nih.gov

Traditionally, Protein Kinase A (PKA) has been considered the primary effector of cAMP in memory formation. nih.gov Activated PKA can phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB), which is essential for the gene expression required for the late phase of LTP and long-term memory. numberanalytics.com However, research has also identified a PKA-independent pathway involving the Exchange protein activated by cAMP (Epac). nih.gov Studies have shown that Epac activation in the hippocampus is sufficient to enhance the consolidation of long-term memory for contextual fear, indicating that cAMP can influence memory through multiple downstream pathways. nih.gov

Emotion has a profound influence on learning and memory, often enhancing the encoding and retrieval of information. frontiersin.org The neurobiological basis for this involves the interplay between brain regions responsible for emotion, such as the amygdala, and those critical for memory, like the hippocampus. frontiersin.org The amygdala can modulate memory consolidation processes in other brain regions. nih.gov While the direct role of cAMP in mediating the emotional modulation of memory is complex, the cellular mechanisms of synaptic plasticity that are heavily influenced by cAMP are the very same mechanisms that are engaged during the formation of emotional memories. frontiersin.orgnih.gov The dysregulation of cAMP signaling has been implicated in various neurological disorders that involve cognitive and emotional deficits, further highlighting its importance in these central nervous system functions. numberanalytics.com

| Cognitive/Emotional Process | Role of cAMP Signaling | Key Brain Regions Implicated |

| Learning | Facilitates the underlying synaptic plasticity required for learning. frontiersin.org | Hippocampus, Prefrontal Cortex. frontiersin.org |

| Long-Term Memory Consolidation | Essential for the transition from short-term to long-term memory. nih.gov | Hippocampus. nih.gov |

| Emotional Memory | Underpins the synaptic changes that strengthen memories with emotional content. frontiersin.orgnih.gov | Amygdala, Hippocampus. frontiersin.org |

Cellular Adaptation to Environmental and Host Conditions

This compound (cAMP) signaling is a universally conserved mechanism that enables organisms to sense and adapt to a wide array of environmental and host-related challenges. This second messenger plays a pivotal role in orchestrating complex cellular responses, from managing physiological stressors to facilitating pathogenic interactions.

Stress Response Mechanisms (e.g., Heat Stress, Hypoxia)

Cells employ the cAMP signaling pathway to mount robust responses to environmental stressors such as heat and low oxygen (hypoxia). Under hypoxic conditions, a key mediator of cellular adaptation is the Hypoxia-inducible factor-1 (HIF-1). nih.govnih.gov Research has shown that hypoxia can induce the cAMP/PKA signaling pathway, partly through the HIF-1-mediated transcriptional upregulation of adenylyl cyclases, the enzymes responsible for cAMP synthesis. nih.govresearchgate.net Specifically, adenylyl cyclase isoforms VI and VII have been identified as key mediators in the cellular response to hypoxia, leading to elevated intracellular cAMP levels and enhanced Protein Kinase A (PKA) activity. nih.govnih.govresearchgate.net This activation has a functional impact on processes like cell migration and the regulation of intracellular pH, which are critical for adaptation to oxygen insufficiency. nih.gov

In response to heat stress, cAMP also functions as a crucial signaling molecule. nih.gov Elevated temperatures can disrupt cellular homeostasis by causing protein misfolding, generating reactive oxygen species (ROS), and inhibiting essential physiological processes. nih.gov The cAMP signaling pathway participates in heat stress tolerance by modulating multiple cellular targets and networks. nih.gov It influences the expression of heat-responsive genes, regulates ion transport, and controls protein degradation and processing through systems like the ubiquitin-proteasome pathway. nih.gov Studies have shown that cAMP can modulate the phosphorylation status of proteins involved in mRNA processing and transcriptional control, indicating a systemic role for this messenger in reprogramming cellular metabolism to cope with heat stress. nih.gov

| Stress Condition | Key Mediators/Targets | Cellular Outcome |

|---|---|---|

| Hypoxia | Hypoxia-Inducible Factor-1 (HIF-1), Adenylyl Cyclases VI & VII | Increased intracellular cAMP, enhanced PKA activity, adaptation of cell migration and pH regulation. nih.govnih.govresearchgate.net |

| Heat Stress | Heat-responsive genes, ion transporters, ubiquitin-proteasome system, RNA-binding proteins | Modulation of gene expression, protein processing, and ion homeostasis to maintain cellular function and prevent heat-related damage. nih.govnih.gov |

Role in Microbial Pathogen Adaptation and Virulence

This compound signaling is a critical regulator of virulence and adaptation in a wide range of microbial pathogens, including bacteria and fungi. nih.gov This signaling pathway allows pathogens to coordinate the expression of virulence factors with environmental cues from the host, thereby optimizing infection, colonization, and survival. nih.gov

In many pathogenic bacteria, cAMP, in conjunction with the CRP (cAMP receptor protein) family of transcription factors, regulates a diverse set of processes essential for pathogenesis. nih.gov These include biofilm formation, motility, metabolism, and the expression of specific virulence genes. nih.govoup.com For example, in Vibrio cholerae, cAMP signaling integrates information about carbon sources to control biofilm formation, quorum sensing, and virulence gene expression. nih.gov

Furthermore, some pathogens have evolved sophisticated strategies to manipulate the host's cAMP signaling to their advantage. nih.gov By secreting toxins that are themselves adenylyl cyclases (e.g., from Bordetella pertussis and Bacillus anthracis) or toxins that persistently activate the host's adenylyl cyclase (e.g., cholera toxin), these microbes can dramatically increase cAMP levels within host immune cells. researchgate.netresearchgate.net This elevation of host cell cAMP can suppress innate immune functions, such as phagocytosis and the production of inflammatory mediators, thereby dampening the immune response and facilitating pathogen survival and invasion. nih.govnih.gov

| Pathogen Type | Example Organism | cAMP-Regulated Virulence Factors/Processes | Mechanism |

|---|---|---|---|

| Bacteria | Vibrio cholerae | Biofilm formation, quorum sensing, toxin production. nih.gov | cAMP-CRP complex regulates transcription of virulence genes in response to environmental signals. nih.gov |

| Fungi | Cryptococcus neoformans | Capsule elaboration, melanin (B1238610) production. frontiersin.orgnih.gov | cAMP/PKA pathway senses host nutritional signals to control expression of virulence determinants. frontiersin.orgnih.gov |

| Bacteria | Bordetella pertussis | Suppression of host immune response. researchgate.net | Secretion of an adenylyl cyclase toxin that elevates cAMP in host phagocytes, disrupting their function. researchgate.netresearchgate.net |

Regulation of Gene Transcription and Protein Expression

The cAMP signaling pathway culminates in the nucleus, where it exerts profound control over gene expression. This regulation is primarily mediated through the activation of specific transcription factors, which then modulate the transcription of a multitude of genes, thereby controlling a vast array of cellular processes.

Activation of cAMP-Responsive Element Binding Protein (CREB) and Related Transcription Factors

A primary effector of cAMP signaling in the context of gene expression is Protein Kinase A (PKA). nih.gov In its inactive state, PKA exists as a tetrameric complex of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. nih.gov

These active PKA catalytic subunits translocate to the nucleus, where they phosphorylate a variety of proteins, most notably the cAMP-Responsive Element Binding Protein (CREB). researchgate.net Phosphorylation of CREB, typically at a specific serine residue (Ser133), is a critical step for its activation. researchgate.net Once phosphorylated, CREB can recruit coactivators, such as CREB-binding protein (CBP). nih.gov This activated complex, consisting of phosphorylated CREB and its coactivators, is then capable of binding to specific DNA sequences known as cAMP-responsive elements (CREs), which are located in the promoter regions of target genes. nih.gov While CREB phosphorylation is essential for the activation of gene transcription, it may not always be sufficient, sometimes requiring interaction with other coactivators for full promoter stimulation. nih.gov Other transcription factors related to CREB, such as activating transcription factor (ATF)-1, are also targets of the cAMP/PKA pathway. nih.gov

Transcriptional Control of Cellular Processes

The activation of CREB and its binding to CREs initiates the transcription of a wide array of genes that are involved in virtually every aspect of cell biology. The specific set of genes activated by the cAMP-CREB pathway varies depending on the cell type and the physiological context. This pathway is integral to the regulation of metabolism, cell growth and division, differentiation, and synaptic plasticity. nih.govnih.gov

For instance, cAMP signaling is a major regulator of genes involved in metabolism, such as those for glycogen, sugar, and lipid metabolism. nih.gov It also plays a role in cell division; intracellular levels of cAMP are often inversely proportional to the rate of cell proliferation. researchgate.net The transcriptional response to cAMP can be dynamic. One example is the cAMP-inducible gene for the cAMP response element modulator (CREM), which can produce an inhibitory factor known as the inducible cAMP early repressor (ICER). ICER can then bind to CREs and down-regulate the transcription of its own gene and other cAMP-inducible genes, creating a negative feedback loop. nih.gov This intricate control allows cells to mount a transient transcriptional response to a cAMP signal, ensuring that cellular processes are precisely regulated in response to external stimuli.

Advanced Concepts in Adenosine 3 ,5 Cyclic Phosphoric Acid Signaling Research

Compartmentalization of Adenosine-3',5'-Cyclic Phosphoric Acid Signaling Microdomains

The concept of compartmentalization is central to modern cAMP signaling research. It posits that cAMP does not diffuse freely throughout the cell but is instead confined to specific subcellular microdomains. This spatial restriction allows for the precise and independent regulation of distinct cellular processes by a single second messenger. This organization is achieved through the strategic placement of the key molecular players in the cAMP cascade.

Spatiotemporal Confinement of Adenylyl Cyclases, PDEs, and Effector Proteins

The formation of cAMP microdomains relies on three fundamental elements: localized signal generation, restricted signal diffusion, and localized signal response.

Adenylyl Cyclases (ACs): As the enzymatic source of cAMP, the specific subcellular localization of different AC isoforms is a primary determinant of where signaling compartments are formed. Various AC isoforms are targeted to distinct membrane domains, such as the plasma membrane, primary cilia, or endosomes, acting as anchors for these signaling hubs. This ensures that cAMP is produced only in proximity to specific upstream signals and downstream effectors.

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cAMP and are critical for shaping the spatiotemporal dynamics of cAMP signals. By being strategically positioned within the cell, PDEs create steep cAMP gradients, preventing the signal from diffusing away from its intended site of action. The expression and localization of a vast number of PDE isoforms are crucial for maintaining cAMP homeostasis and the integrity of compartmentalized signaling. bioscientifica.com

Effector Proteins: The downstream targets of cAMP, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), are not randomly distributed. They are often tethered to specific subcellular locations by scaffolding proteins, most notably A-kinase-anchoring proteins (AKAPs). AKAPs act as molecular organizers, bringing PKA and other signaling components, including GPCRs, ACs, and PDEs, into close proximity to ensure efficient and specific signal transmission.

Formation and Functional Significance of Signalosomes

To achieve high signal fidelity and prevent unwanted crosstalk, the components of the cAMP pathway are organized into large, stable multiprotein complexes known as signalosomes. tdl.org These structures function as discrete signaling units, integrating upstream signals and directing downstream responses within a confined subcellular space.

A prominent example is the cAMP signalosome found within the primary cilium, a microtubule-based organelle that acts as a cellular antenna. Researchers have identified a ciliary cAMP signalosome that is functionally distinct from the cytoplasm. bioscientifica.comnih.gov Chronic stimulation of this specific signalosome can drive significant changes in gene expression and has been shown to transform kidney epithelial tubules into cysts, a hallmark of polycystic kidney disease. bioscientifica.comnih.gov This demonstrates the profound functional significance of signalosomes; by isolating a signaling cascade, they can orchestrate highly specific and potent cellular outcomes that have implications in both normal physiology and disease. The assembly of these signalosomes is often mediated by AKAPs, which can simultaneously bind to PKA, ACs, PDEs, and their ultimate substrate targets.

Cross-Talk with Other Intracellular Signaling Pathways

The cAMP pathway does not operate in isolation. It is deeply integrated with other major intracellular signaling networks, allowing cells to coordinate complex responses to a multitude of simultaneous stimuli. This crosstalk can be synergistic, where the pathways amplify each other's effects, or antagonistic, where they inhibit one another.

Interconnections with Calcium Signaling Pathways

One of the most well-studied interactions is the bidirectional crosstalk between the cAMP and calcium (Ca2+) signaling pathways. nih.gov This interplay occurs at multiple levels and is crucial for regulating a wide range of cellular functions, including secretion, muscle contraction, and gene transcription. nih.govnih.gov

The interaction is complex, with Ca2+ able to both stimulate and inhibit cAMP production depending on the specific adenylyl cyclase isoforms present in the cell. nih.gov This allows for fine-tuning of the cAMP signal in response to changes in intracellular calcium concentration. Conversely, cAMP, primarily through PKA, can modulate intracellular Ca2+ levels by phosphorylating key components of the calcium signaling machinery, such as ion channels and pumps. Physiologically, these two pathways often act synergistically; for instance, in secretory cells, stimuli that moderately increase cAMP and Ca2+ can work together to elicit a maximal secretory response, a feat that neither signal could achieve alone at such low levels. nih.govnih.gov

| AC Isoform | Effect of Ca2+/Calmodulin | Reference |

|---|---|---|

| AC1 | Activated | nih.gov |

| AC3 | Activated | nih.gov |

| AC8 | Activated | nih.gov |

| AC5 | Inhibited | nih.gov |

| AC6 | Inhibited | nih.gov |

Synergistic and Antagonistic Interactions with MAPK and PI3K/AKT/mTOR Pathways

The cAMP pathway engages in extensive and context-dependent crosstalk with the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways, two central cascades that regulate cell growth, proliferation, survival, and metabolism.

MAPK Pathway: The interaction between cAMP and the MAPK/ERK cascade is remarkably cell-type specific, capable of being either stimulatory or inhibitory. nih.govelsevierpure.com This duality accounts for why cAMP can promote proliferation in some cells while inhibiting it in others. georgefox.edu

Antagonistic Interaction: In many cell types, elevated cAMP levels inhibit the MAPK/ERK pathway. A key mechanism for this is the PKA-dependent phosphorylation and inhibition of the kinase Raf-1, a critical upstream activator of ERK. nih.govimrpress.com

Synergistic Interaction: Conversely, in other cellular contexts, cAMP can activate the MAPK/ERK pathway. This is often mediated through the activation of another Ras superfamily GTPase, Rap1, which can, in turn, activate B-Raf and subsequently the ERK cascade. nih.gov

PI3K/AKT/mTOR Pathway: The interplay with the PI3K/AKT/mTOR pathway is equally complex.

Antagonistic Interaction: A significant point of crosstalk involves the direct inhibition of mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis. PKA, activated by cAMP, can directly phosphorylate the mTORC1 component Raptor, leading to potent inhibition of mTORC1 activity. tdl.org This mechanism positions cAMP as a key negative regulator of anabolic processes under certain conditions.

Synergistic Interaction: In other scenarios, the pathways can cooperate. For example, some effectors downstream of PI3K/AKT can be modulated by PKA, and studies in specific cell types, like ovarian granulosa cells, demonstrate a delicate interplay where both cAMP/PKA and PI3K signaling are required for a full biological response to hormonal stimulation. bioscientifica.comnih.gov

Evolutionary Conservation and Divergence of this compound Pathways

The cAMP signaling pathway is ancient and highly conserved across a vast range of eukaryotic organisms, from single-celled yeasts to humans, underscoring its fundamental importance in cellular regulation. frontiersin.org Core components of the pathway, such as adenylyl cyclases and the cAMP-dependent protein kinase (PKA), are found throughout the eukaryotic domain, indicating their presence in the last eukaryotic common ancestor.

Research comparing the cAMP-PKA pathway in different species, such as the fungi Fusarium graminearum and F. verticillioides, has provided valuable insights into its evolution. imrpress.com These studies reveal a pattern of both deep conservation and species-specific divergence.

Conserved Functions: The core machinery of the cAMP pathway consistently regulates essential, house-keeping functions. These include fundamental processes like metabolism, cell cycle control, chromatin remodeling, and responses to oxidative stress. imrpress.com

Divergent Functions: While the core components are conserved, the pathway has been adapted and rewired throughout evolution to control more specialized, species-specific traits. In the case of the Fusarium fungi, the divergent parts of the pathway regulate functions related to niche adaptation, such as the production and detoxification of secondary metabolites unique to each species. imrpress.com This evolutionary pattern suggests that a conserved central signaling cascade can be readily customized to generate phenotypic diversity.

| Functional Category | Conservation Status | Examples of Regulated Processes | Reference |

|---|---|---|---|

| Core Cellular Processes | Highly Conserved | Metabolism, Cell Cycle, Chromatin Remodeling, Oxidative Stress Response | imrpress.com |

| Species-Specific Adaptations | Diverged | Production and detoxification of unique secondary metabolites | imrpress.com |

Conservation Across Eukaryotic Domains and Beyond (e.g., Fungi, Plants, Prokaryotes)

This compound (cyclic AMP or cAMP) is a ubiquitous second messenger that plays a pivotal role in intracellular signal transduction across a vast array of organisms, from prokaryotes to complex eukaryotes. elifesciences.org Its fundamental role as a mediator of cellular responses to external stimuli has been conserved throughout evolution, although the specific components and downstream effects of the cAMP signaling pathway can vary significantly between different domains of life.

In prokaryotes, particularly bacteria, cAMP is a critical regulator of gene expression, primarily in response to nutrient availability. pnas.org When the preferred carbon source, glucose, is scarce, intracellular cAMP levels rise. This accumulation of cAMP leads to its binding with the cAMP Receptor Protein (CRP), also known as the Catabolite Activator Protein (CAP). elifesciences.orgpnas.org The resulting cAMP-CRP complex then binds to specific DNA sequences, activating the transcription of numerous genes that encode enzymes for the metabolism of alternative energy sources. elifesciences.org This mechanism, famously exemplified by its positive regulation of the lac operon, represents a fundamental adaptive strategy for bacteria. elifesciences.org

The cAMP signaling pathway is also remarkably conserved within the fungal kingdom, where it governs a wide range of processes including development, morphogenesis, and virulence. nih.govcell.com While the specific biological outcomes are diverse among different fungal species, the core components of the signaling cascade, such as adenylyl cyclase and Protein Kinase A (PKA), are highly conserved. nih.govnih.gov In the model yeast Saccharomyces cerevisiae, this pathway is crucial for sensing nutrient availability, whereas in pathogenic fungi like Cryptococcus neoformans and Candida albicans, it regulates the expression of key virulence factors, highlighting its versatility. nih.govnih.govelifesciences.org Research has also pointed to significant interaction and cross-talk between the cAMP and MAP kinase signaling pathways in regulating fungal biology. nih.gov

For many years, the significance of cAMP signaling in plants was not well understood, but it is now recognized as a key signaling molecule involved in a multitude of physiological processes. nih.govpnas.org In plants, cAMP signaling is implicated in responses to both biotic and abiotic stresses, regulation of ion channels, pollen tube guidance, and seed germination. nih.govresearchgate.net A primary mechanism of cAMP action in plants involves the modulation of cyclic nucleotide-gated channels (CNGCs), which translates the cAMP signal into fluctuations in intracellular calcium ion concentrations. nih.govresearchgate.net This underscores a distinct downstream signaling mechanism compared to the PKA-centric pathways in animals and fungi. pnas.org

Table 1: Conservation of Core cAMP Signaling Components and Functions

| Domain/Kingdom | Primary cAMP Receptor/Effector | Key Regulated Processes | Representative Organisms |

|---|---|---|---|

| Prokaryotes (Bacteria) | cAMP Receptor Protein (CRP/CAP) | Catabolite repression, gene transcription | Escherichia coli |

| Fungi | Protein Kinase A (PKA) | Development, virulence, nutrient sensing | Saccharomyces cerevisiae, Cryptococcus neoformans |

| Plants | Cyclic Nucleotide-Gated Channels (CNGCs) | Stress response, ion homeostasis, growth | Arabidopsis thaliana, Marchantia polymorpha |

Evolutionarily Conserved Mechanisms in Specific Biological Processes (e.g., Sperm Motility, Axonal Regeneration)

The evolutionary conservation of cAMP signaling is not only evident in the core components of the pathway but also in its application to specific, complex biological functions that are shared across distant taxa.

Sperm Motility: The regulation of sperm motility is a striking example of a deeply conserved biological process governed by cAMP. This mechanism is fundamental for sexual reproduction in a vast range of organisms, from humans to basal land plants. nih.govpnas.org In mammals, sperm capacitation—the final maturation step required for fertilization—is critically dependent on cAMP signaling. nih.gov A soluble adenylyl cyclase (sAC) is a key enzyme in sperm, and its activation leads to a rapid increase in cAMP levels, which in turn activates PKA. elifesciences.orgnih.gov This activation cascade is essential for initiating sperm motility and for the development of hyperactivated motility, a vigorous and asymmetrical flagellar beating pattern necessary for the sperm to penetrate the egg. nih.gov Remarkably, a similar cAMP-dependent mechanism has been identified in the liverwort Marchantia polymorpha, a basal land plant. pnas.orgnih.govpnas.org In this plant, a specific cAMP signaling module is indispensable for the motility of sperm flagella, suggesting a common evolutionary origin for the role of cAMP in regulating sperm function in both the plant and animal kingdoms. nih.govpnas.org

Axonal Regeneration: Another area where cAMP signaling demonstrates profound evolutionary conservation is in the promotion of axonal regeneration following nerve injury. Elevating intracellular cAMP levels is one of the most effective strategies for stimulating the regrowth of injured axons in the adult nervous system. elifesciences.orgfrontiersin.org Research has uncovered a conserved molecular pathway that links cAMP to the cellular machinery of axonal growth. elifesciences.org This pathway involves the activation of PKA by cAMP, which then proceeds to directly phosphorylate and activate the Dual Leucine-zipper Kinase (DLK), also known as Wallenda (Wnd) in Drosophila. elifesciences.org This cAMP-PKA-DLK signaling axis has been shown to be a critical and conserved mechanism for stimulating the regenerative potential of injured axons in both invertebrate models like Drosophila and in mammalian neurons. elifesciences.org The pro-regenerative effects of cAMP are largely dependent on changes in gene expression, mediated by the PKA-dependent activation of the transcription factor cAMP Response Element-Binding protein (CREB). researchgate.netfrontiersin.org Activated CREB upregulates a suite of regeneration-associated genes that help neurons overcome inhibitory signals present in the injured nerve environment. researchgate.netfrontiersin.org This conserved pathway highlights the fundamental role of cAMP in switching a mature, non-growing neuron into a state capable of regeneration.

Table 2: Conserved cAMP Mechanisms in Biological Processes

| Biological Process | Key cAMP-Dependent Event | Core Downstream Effector(s) | Conserved Outcome | Organismal Examples |

|---|---|---|---|---|

| Sperm Motility | Activation of flagellar beating | Protein Kinase A (PKA) | Initiation of motility and hyperactivation | Mammals, Basal Land Plants (Marchantia) |

| Axonal Regeneration | Activation of an intrinsic growth program | PKA, Dual Leucine-zipper Kinase (DLK), CREB | Overcoming growth inhibition and promoting axon regrowth | Mammals, Drosophila |

Methodological Approaches and Future Research Directions

Advanced Techniques for Studying Intracellular Adenosine-3',5'-Cyclic Phosphoric Acid Dynamics

Understanding the precise localization and timing of cAMP signals is crucial, as this second messenger operates within distinct subcellular compartments to ensure the specificity of downstream cellular responses. portlandpress.com To this end, a variety of sophisticated techniques have been developed to monitor and quantify intracellular cAMP dynamics in real-time.

Biosensors and Imaging Techniques for Spatiotemporal Analysis

Genetically encoded biosensors have revolutionized the study of cAMP signaling by enabling the visualization of its dynamic changes within living cells and even in vivo. nih.gov These sensors are often based on the principle of Förster Resonance Energy Transfer (FRET), where the binding of cAMP to a sensory domain induces a conformational change that alters the distance or orientation between two fluorescent proteins, leading to a change in FRET efficiency. nih.gov Another common strategy involves the use of circularly-permutated fluorescent proteins (cp-FPs), whose fluorescence intensity is directly modulated by cAMP binding. nih.gov Bioluminescence Resonance Energy Transfer (BRET) represents an alternative approach, utilizing a luciferase and a fluorescent protein pair. nih.gov

These biosensors can be targeted to specific subcellular compartments, providing insights into the localized nature of cAMP signaling. nih.gov For instance, researchers have used these tools to monitor cAMP dynamics in the cytoplasm, nucleus, and near the plasma membrane. portlandpress.com Advanced imaging modalities, such as fluorescence lifetime imaging microscopy (FLIM), offer a more quantitative analysis of FRET signals, making it suitable for in vivo applications. researchgate.net

| Biosensor Type | Principle | Advantages | Example |

|---|---|---|---|

| FRET-based | Conformational change upon cAMP binding alters energy transfer between two fluorescent proteins. nih.gov | Ratiometric imaging, high spatial resolution. nih.govbiorxiv.org | Epac-based sensors (e.g., Epac-H30), PKA-based sensors (e.g., AKAR). portlandpress.complos.org |

| cp-FP-based | cAMP binding directly modulates the fluorescence intensity of a single circularly-permutated fluorescent protein. nih.gov | High signal-to-noise ratio. | cAMPFIREs. researchgate.netbiorxiv.org |

| BRET-based | cAMP-induced conformational change alters energy transfer from a luciferase to a fluorescent protein. nih.gov | Low phototoxicity, suitable for in vivo imaging. | GloSensor. nih.gov |

Biochemical Assays for Enzyme Activities and Protein-Protein Interactions

Complementing live-cell imaging, a variety of biochemical assays are essential for quantifying cAMP levels and the activities of the enzymes that regulate its synthesis and degradation. Traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are highly sensitive for measuring bulk cAMP concentrations in cell lysates. numberanalytics.com Fluorescence-based assays offer a non-radioactive alternative for this purpose. numberanalytics.com

To determine the activity of adenylyl cyclases (ACs) and phosphodiesterases (PDEs), researchers often employ enzyme kinetic assays that measure the conversion of a substrate to a product. nih.gov For instance, AC activity can be assessed by quantifying the production of cAMP from ATP, often using radiolabeled ATP for detection. researchgate.net Similarly, PDE activity is measured by monitoring the degradation of cAMP. nih.gov

Understanding the protein-protein interactions that underpin the formation of cAMP signaling complexes is also critical. Techniques such as co-immunoprecipitation and affinity chromatography are used to identify binding partners of key signaling proteins like A-kinase anchoring proteins (AKAPs). nih.gov More advanced methods like the firefly luminescent intermediate-based protein-protein interaction assay (FlimPIA) provide a sensitive means to study these interactions. springernature.com

Genetic and Pharmacological Modulators in cAMP Pathway Research

The manipulation of cAMP signaling components through genetic and pharmacological tools is fundamental to dissecting their specific functions within the broader signaling network.

Gene Editing and Knockout Models for Pathway Dissection

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of knockout and knock-in models to study the roles of specific genes in the cAMP pathway. nih.govyoutube.com This powerful tool allows for the precise deletion or modification of genes encoding for ACs, PDEs, protein kinase A (PKA), and other pathway components in cell lines and animal models. nih.gov For example, generating knockout mice for a particular PDE isoform can reveal its specific physiological role in different tissues. researchgate.netjax.org The ability to create models with complete gene knockout provides a robust system for studying the functional consequences of the absence of a specific protein. researchgate.net

Development and Application of Selective Agonists, Antagonists, and Inhibitors of cAMP Pathway Components